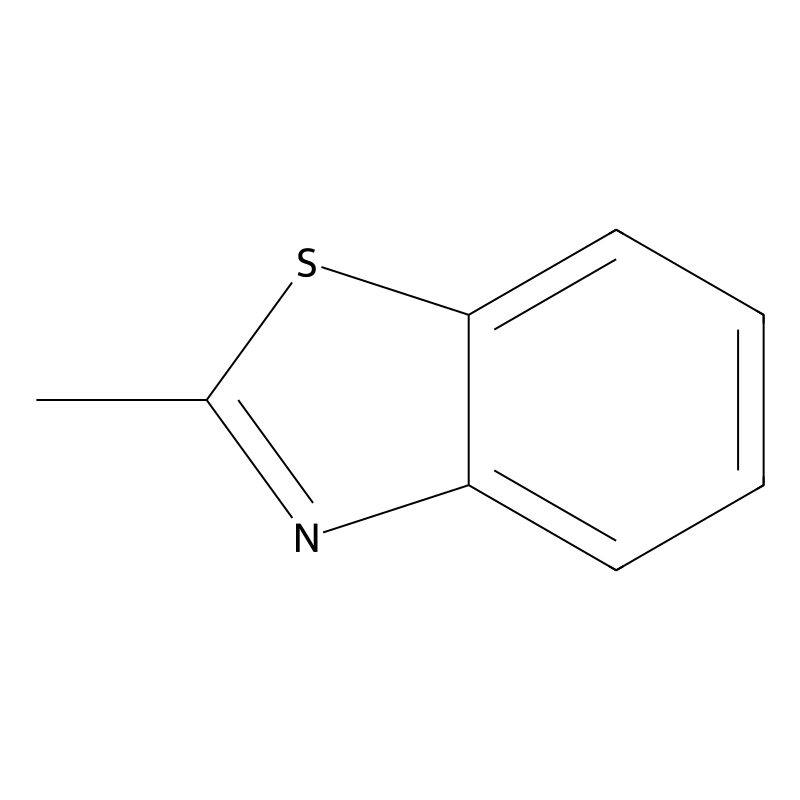

2-Methylbenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

Several methods have been developed for the synthesis of 2-MBT. One common approach involves the copper-catalyzed, base-free C-S coupling reaction. This method utilizes readily available starting materials and can be conducted under both conventional and microwave heating conditions [1].

[1] Sigma-Aldrich. (n.d.). 2-Methylbenzothiazole 99% 120-75-2. Retrieved from

2-Methylbenzothiazole has the molecular formula C₈H₇NS and a molecular weight of approximately 149.21 g/mol . It features a methyl group attached to the nitrogen-containing thiazole ring, which influences its reactivity and interactions with other molecules. The compound is typically a yellow-orange liquid with an odorless characteristic .

- Nucleophilic Substitution: The nitrogen atom in the thiazole ring can act as a nucleophile, allowing for substitutions at various positions on the aromatic ring.

- Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions of the benzene ring, facilitating further functionalization.

- Condensation Reactions: It can react with various electrophiles to form derivatives, such as N-(carboxyethyl)-2-methylbenzothiazolium bromide through condensation reactions .

Research has shown that 2-methylbenzothiazole exhibits significant biological activity. Notably, it has been identified as a potent inhibitor of human monoamine oxidase B, with some derivatives demonstrating IC₅₀ values less than 0.017 μM . Additionally, compounds derived from 2-methylbenzothiazole have been studied for their anti-inflammatory and antioxidant properties.

Several methods exist for synthesizing 2-methylbenzothiazole, including:

- Acetic Anhydride Method: This method involves reacting 2-aminothiophenol halides with acetic anhydride in glacial acetic acid, followed by neutralization with sodium hydroxide .

- Condensation Reactions: Various condensation reactions can yield derivatives of 2-methylbenzothiazole, allowing for modifications that enhance its biological activity or alter its physical properties .

Studies have demonstrated that 2-methylbenzothiazole interacts with various biological targets. Its derivatives have been evaluated for their inhibitory effects on enzymes such as monoamine oxidase B, suggesting potential applications in treating neurological disorders . Furthermore, these compounds exhibit varying degrees of anti-inflammatory activity, indicating their utility in developing new therapeutic agents.

Several compounds share structural similarities with 2-methylbenzothiazole. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzothiazole | Basic structure without methyl substitution | Commonly used in rubber industry |

| 2-Aminobenzothiazole | Amino group at position 2 | Exhibits different biological activities |

| 6-Methylbenzothiazole | Methyl group at position 6 | Shows different reactivity patterns |

2-Methylbenzothiazole represents a significant heterocyclic compound widely utilized in pharmaceutical and industrial applications [1]. The development of efficient synthetic methodologies for this compound has evolved considerably, encompassing traditional approaches, modern catalytic methods, and environmentally sustainable protocols [2]. This comprehensive analysis examines the various synthetic pathways available for 2-methylbenzothiazole production, highlighting their mechanistic aspects, reaction conditions, and comparative efficiencies [3].

Classical Synthesis Approaches

Classical synthetic approaches for 2-methylbenzothiazole formation have established the foundational methodologies that continue to influence modern synthetic strategies [4]. These traditional methods primarily rely on the cyclization of 2-mercaptoaniline or 2-aminothiophenol derivatives with appropriate carbon sources [5].

Acetic Acid-Based Synthesis from 2-Mercaptoaniline

The acetic acid-based synthesis represents a significant advancement in the classical preparation of 2-methylbenzothiazole [1] [5]. This methodology was developed as an alternative to the traditional acetic anhydride routes, offering distinct advantages in terms of reagent accessibility and cost-effectiveness [1].

The reaction involves the direct condensation of 2-mercaptoaniline with acetic acid under reflux conditions [1]. The optimized procedure requires a 120% excess of acetic acid and involves refluxing the reaction mixture for three hours [1]. The reaction mechanism proceeds through the initial formation of an intermediate thioamide, followed by intramolecular cyclization and subsequent dehydration to yield the desired benzothiazole product [1].

The experimental protocol involves the following sequence: 2-mercaptoaniline and acetic acid in 120% excess are refluxed for three hours [1]. Subsequently, the fraction boiling at 103-108°C is slowly distilled using a short Vigreux column [1]. After complete distillation of the formed water, the excess acetic acid with boiling point 108-144°C is removed [1]. Fractionation of the remaining substance yields a first fraction with boiling point 144-240°C representing 10% of the product, and the crude product with boiling point 240-250°C representing 78% yield [1]. Further purification through reduced pressure distillation provides pure 2-methylbenzothiazole with boiling point 93-97°C at 6 mmHg pressure [1].

This methodology demonstrates several advantages over traditional high-temperature approaches [1]. The reaction proceeds at moderate temperatures under reflux conditions, eliminating the need for extreme thermal conditions exceeding 200°C that were extensively studied in earlier methodologies [1]. The direct utilization of acetic acid rather than more expensive acetic anhydride derivatives represents a significant economic advantage [1].

Acetic Anhydride Routes

Acetic anhydride routes have historically represented the most widely employed classical methodology for 2-methylbenzothiazole synthesis [1] [5]. This approach involves the action of acetic anhydride in excess on 2-mercaptoaniline, representing the standard industrial procedure for many decades [1] [5].

The mechanism involves the initial acylation of the amino group of 2-mercaptoaniline by acetic anhydride, forming an intermediate acetamide derivative [5]. Subsequent intramolecular nucleophilic attack by the thiol group on the carbonyl carbon facilitates ring closure [5]. The final dehydration step, promoted by the acidic conditions generated by acetic anhydride, completes the formation of the benzothiazole ring system [5].

Traditional acetic anhydride methodologies require careful temperature control and extended reaction times [5]. The excess acetic anhydride serves both as reactant and solvent, necessitating subsequent purification steps to remove unreacted starting materials [5]. Despite these operational considerations, this methodology has demonstrated consistent reliability and high yields across diverse substrate scopes [5].

The widespread adoption of acetic anhydride routes in industrial settings stems from their predictable reaction profiles and established scale-up procedures [5]. However, the requirement for excess reagent consumption and the generation of acetic acid byproducts present environmental and economic considerations that have motivated the development of alternative approaches [5].

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acetic Acid-Based Synthesis | 2-Mercaptoaniline + Acetic acid | Reflux 3h, 120% excess acetic acid | 78 | Direct use of acetic acid, cost-effective | Multi-step purification required |

| Acetic Anhydride Route (Traditional) | 2-Mercaptoaniline + Acetic anhydride | Excess acetic anhydride | High (commonly used) | Widely established, reliable | Excess reagent needed |

| Direct Condensation with Aldehydes | 2-Aminothiophenol + Aldehydes | Various conditions with catalysts | 43-98 (catalyst dependent) | Mild conditions possible | Catalyst requirements |

| High-Temperature Acid Method | 2-Mercaptoaniline derivatives + Organic acids | Above 200°C | Variable | High temperature promotes reaction | Energy intensive |

Modern Synthetic Pathways

Modern synthetic pathways for 2-methylbenzothiazole have incorporated advanced catalytic methodologies and mechanistic understanding to achieve improved efficiency and selectivity [9] [10] [11]. These approaches emphasize transition metal catalysis, particularly copper-catalyzed transformations, and base-free reaction conditions [9] [10] [11].

Cu-Catalyzed C-S Coupling Methods

Copper-catalyzed carbon-sulfur coupling methods represent a significant advancement in modern benzothiazole synthesis [9] [10] [11]. These methodologies utilize copper catalysts to facilitate the formation of carbon-sulfur bonds essential for benzothiazole ring construction [9] [10] [11].

The copper iodide and 1,10-phenanthroline catalytic system has demonstrated effectiveness in promoting C-S coupling reactions under conventional heating conditions [9]. This methodology involves the reaction of N-(2-iodophenyl)acetamide with thioacetate in a 1:1.5 ratio, yielding benzothiazole derivatives after 24 hours of conventional heating [9]. The reaction mechanism proceeds through the formation of substituted thioacetate derivatives and N-(2-mercaptophenyl)acetamide intermediates, followed by cyclization to the target benzothiazole products [9].

Copper(II) trifluoromethanesulfonate has proven highly effective for the synthesis of 2-aminobenzothiazoles through tandem reactions [10]. This methodology employs carbodiimide and sodium hydrosulfide as starting materials, proceeding via a tandem reaction sequence to afford corresponding 2-aminobenzothiazole derivatives in good to excellent yields [10]. The copper catalyst facilitates multiple bond-forming events within a single reaction vessel, representing a significant advancement in synthetic efficiency [10].

The copper bromide catalytic system has demonstrated particular utility for inter- and intramolecular coupling reactions [14]. Operating at 80°C, this methodology achieves yields ranging from 76-84% for derivatives containing fluorine, chlorine, and bromine substituents in the aryl ring [14]. The use of water as solvent and moderate reaction temperatures enhances the practical value and environmental compatibility of this approach [14].

Three-component copper-catalyzed reactions utilizing copper chloride have achieved quantitative yields in the synthesis of benzothiazole derivatives [14]. These reactions involve 2-iodophenylisocyanides, potassium sulfide, and various amines, proceeding through the formation of multiple carbon-sulfur and carbon-nitrogen bonds [14]. The optimization studies have identified optimal conditions involving specific alkali metals, catalysts, solvents, and temperatures [14].

Base-Free Synthesis Protocols

Base-free synthesis protocols represent a significant development in modern benzothiazole chemistry, eliminating the need for basic additives while maintaining high efficiency [9] [21]. These methodologies address environmental concerns and simplify reaction workup procedures [9] [21].

The development of base-free conditions has been particularly successful in copper-catalyzed C-S coupling reactions [9]. The elimination of basic additives reduces the complexity of reaction mixtures and minimizes the generation of salt byproducts [9]. This approach has demonstrated compatibility with diverse substrate scopes while maintaining excellent reaction selectivity [9].

Phenyl iodoniumbis(trifluoroacetate) has emerged as an effective oxidant for base-free benzothiazole synthesis under microwave conditions [21]. This methodology promotes the synthesis of benzothiazole derivatives through oxidative coupling mechanisms that do not require external base additives [21]. The microwave conditions enhance reaction rates while maintaining mild reaction temperatures [21].

The mechanistic understanding of base-free protocols has revealed the importance of in situ-generated oxidizing species [21]. These reactions often proceed through radical intermediates that are stabilized by the absence of competing base-catalyzed side reactions [21]. The elimination of basic conditions also prevents potential substrate decomposition pathways that can occur under strongly alkaline conditions [21].

| Catalyst System | Reaction Type | Temperature (°C) | Yield Range (%) | Substrate Scope | Key Features |

|---|---|---|---|---|---|

| CuI/1,10-phenanthroline | C-S coupling with thioacetate | 24h conventional heating | 10-27 (specific products) | Iodoarenes | Base-free conditions |

| Cu(OTf)₂ | Tandem reaction from carbodiimides | Mild conditions | Good to perfect | Carbodiimides + NaHS | One-pot synthesis |

| CuBr | Inter/intramolecular coupling | 80 | 76-84 | Aryl iodides | Recyclable catalyst |

| CuCl | Three-component reaction | Variable | Up to quantitative | Iodoanilines + K₂S | Multiple bond formation |

Green Chemistry Approaches

Green chemistry approaches to 2-methylbenzothiazole synthesis have gained considerable attention due to increasing environmental awareness and regulatory requirements [15] [16] [18]. These methodologies emphasize the principles of sustainable chemistry, including solvent reduction, energy efficiency, and waste minimization [15] [16] [18].

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent a paradigm shift in benzothiazole synthesis, eliminating the environmental burden associated with organic solvent usage [15] [18]. These methodologies have demonstrated remarkable success in achieving high yields while maintaining excellent reaction selectivity [15] [18].

Ball-milling strategies utilizing zinc oxide nanoparticles have demonstrated exceptional effectiveness in solvent-free benzothiazole synthesis [15]. This methodology employs recyclable zinc oxide nanoparticles as catalysts under mechanochemical activation conditions [15]. The ball-milling process provides the mechanical energy necessary for reaction initiation and propagation, eliminating the need for thermal activation or solvent mediation [15]. The environmental benefits of this approach include high scores on the ecoscale with low Environmental factor values [15].

Microwave-assisted solvent-free synthesis has achieved significant improvements in reaction efficiency and environmental impact [17] [18]. The synthesis of benzothiazole derivatives using 2-aminothiophenol and aliphatic aldehydes in the presence of active carbon and silica gel proceeds under solvent-free microwave irradiation conditions [18]. This methodology achieves high yields while dramatically reducing reaction times compared to conventional heating methods [18].

Ultrasonic probe irradiation under solvent-free conditions has emerged as a highly effective methodology for benzothiazole synthesis [25]. The optimization studies have identified 51 watts as the optimal power level, achieving 83% yield after 20 minutes of sonication [25]. This methodology demonstrates superior performance compared to ultrasonic bath methods and conventional heating approaches [25]. The reaction proceeds through acoustic cavitation effects that provide the energy necessary for molecular activation and bond formation [25].

The mechanistic advantages of solvent-free conditions include enhanced molecular mobility at reaction interfaces and increased local concentrations of reactants [15] [18]. The absence of solvent also eliminates competing solvation effects that can interfere with reaction pathways [15] [18]. These factors contribute to improved reaction rates and selectivities observed in solvent-free methodologies [15] [18].

Sustainable Precursor Selection

Sustainable precursor selection has become a critical consideration in green benzothiazole synthesis, emphasizing the utilization of renewable feedstocks and environmentally benign starting materials [16] [18]. This approach addresses the entire synthetic pathway from raw material sourcing to final product isolation [16] [18].

The development of metal-free synthetic approaches has eliminated the dependence on transition metal catalysts, reducing both cost and environmental impact [16]. These methodologies employ organic catalysts or proceed through uncatalyzed pathways that maintain high efficiency while avoiding metal contamination [16]. The molecular hybridization approach has proven particularly effective in creating novel benzothiazole derivatives through catalyst-free direct functionalizations [16].

Bio-based precursor utilization has gained attention as a sustainable alternative to petroleum-derived starting materials [18]. The synthesis of bile acid derivatives containing benzothiazole rings represents an example of utilizing naturally occurring precursors for pharmaceutical applications [18]. This approach combines the structural diversity of natural products with the synthetic versatility of benzothiazole chemistry [18].

Water-soluble catalytic systems have been developed to replace organic solvent-based methodologies [21]. These systems utilize water as the primary reaction medium, dramatically reducing the environmental footprint of benzothiazole synthesis [21]. The development of water-compatible catalysts and reaction conditions has enabled efficient benzothiazole formation under environmentally benign conditions [21].

The selection of sustainable oxidants has replaced traditional oxidizing agents with environmentally friendly alternatives [21]. Molecular oxygen and hydrogen peroxide have been successfully employed as green oxidants in benzothiazole synthesis, eliminating the need for toxic or heavy metal-based oxidizing systems [21]. These oxidants generate water as the primary byproduct, significantly reducing waste generation [21].

| Method | Conditions | Time | Yield (%) | Environmental Benefits | E-factor |

|---|---|---|---|---|---|

| Ball-milling with ZnO-NPs | Solvent-free ball-milling | Variable | High | No solvents, recyclable catalyst | Low |

| Solvent-free microwave | Microwave irradiation | 5-10 min | 87 (improved from 38) | Reduced reaction time, no solvents | Very low |

| Active carbon/silica gel | Microwave + solid support | Variable | High yields | Solid support, microwave efficiency | Low |

| Ultrasonic probe irradiation | Ultrasonic probe, 51W | 20 min | 65-83 | Catalyst-free, solvent-free | Very low |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized benzothiazole chemistry by providing rapid heating, enhanced reaction rates, and improved yields compared to conventional heating methods [17] [19] [20]. This technology has found widespread application in both research and industrial settings due to its efficiency and energy conservation benefits [17] [19] [20].

Reaction Efficiency Enhancement

Microwave irradiation significantly enhances reaction efficiency through direct molecular heating mechanisms that provide rapid and uniform energy distribution [17] [19] [20]. The microwave heating process involves the direct interaction of electromagnetic radiation with polar molecules, resulting in rapid temperature increases and accelerated reaction kinetics [17] [19] [20].

The synthesis of benzothiazole derivatives under microwave conditions demonstrates remarkable time reduction compared to conventional heating methods [17] [19]. Microwave-assisted synthesis achieves complete conversion within 5-10 minutes, representing a dramatic improvement over conventional methods requiring several hours [19]. This time reduction translates directly into energy savings and improved process economics [19].

The enhanced reaction efficiency under microwave conditions stems from the uniform heating profile achieved through dielectric heating [20]. Unlike conventional heating methods that rely on heat transfer from external sources, microwave heating provides instantaneous and uniform temperature distribution throughout the reaction mixture [20]. This heating profile eliminates temperature gradients that can lead to side reactions or incomplete conversions [20].

Specific absorption rate optimization has been identified as a critical parameter for maximizing microwave heating efficiency [19]. The dielectric properties of reaction mixtures determine the effectiveness of microwave energy absorption and subsequent heating rates [19]. Careful selection of reaction components and conditions ensures optimal energy transfer and reaction efficiency [19].

The power level optimization studies have identified critical parameters for achieving maximum reaction efficiency [25]. Investigation of power levels ranging from 46 to 53 watts has revealed that 51 watts represents the optimal condition for benzothiazole synthesis [25]. Power levels below this optimum result in incomplete conversion, while higher power levels do not provide additional benefits [25].

Yield Optimization Strategies

Yield optimization under microwave conditions requires careful consideration of multiple parameters including power level, reaction time, temperature control, and reactant ratios [17] [19] [20]. These parameters interact synergistically to determine overall reaction efficiency and product yield [17] [19] [20].

The optimization of reaction time under microwave conditions has revealed critical time windows for maximum yield achievement [25]. Studies demonstrate that 20 minutes represents the optimal reaction time for benzothiazole synthesis under 51-watt microwave irradiation [25]. Shorter reaction times result in incomplete conversion, while longer reaction times reach a plateau without additional yield improvement [25].

Temperature control strategies under microwave conditions require specialized approaches due to the rapid heating rates achieved [20]. The use of reaction vessels designed for microwave applications ensures proper temperature monitoring and control [20]. Intermittent cooling protocols have been developed to prevent overheating while maintaining optimal reaction conditions [17].

Substrate scope optimization has identified electronic effects as critical factors in microwave-assisted benzothiazole synthesis [21] [24]. Substrates containing electron-withdrawing groups demonstrate enhanced reactivity under microwave conditions, achieving yields exceeding 90% [24]. The microwave heating enhances the electrophilic character of carbonyl intermediates, facilitating nucleophilic attack by amino groups [24].

The solvent optimization for microwave-assisted synthesis has identified specific solvent systems that maximize microwave coupling efficiency [20]. Polar aprotic solvents demonstrate optimal microwave absorption characteristics while maintaining compatibility with benzothiazole formation mechanisms [20]. The elimination of solvents through solvent-free methodologies represents the ultimate optimization for both yield and environmental impact [18].

| Power (W) | Time (min) | Yield (%) | Efficiency |

|---|---|---|---|

| 46 | 5 | 60 | Moderate |

| 48 | 10 | 70 | Good |

| 50 | 15 | 73 | Good |

| 51 | 20 | 83 | Optimal |

| 51 | 25 | 83 | Plateau |

| 53 | 25 | 83 | Plateau |

Comparative Analysis of Synthetic Routes

The comparative analysis of synthetic routes for 2-methylbenzothiazole reveals significant differences in efficiency, environmental impact, cost-effectiveness, and scalability across various methodologies [1] [9] [15] [18] [20]. This analysis provides essential guidance for selecting optimal synthetic approaches based on specific application requirements and constraints [1] [9] [15] [18] [20].

Classical synthesis approaches, particularly the acetic acid-based methodology, demonstrate excellent cost-effectiveness and scalability but require extended reaction times and multi-step purification procedures [1]. The 78% yield achieved through the acetic acid route represents a reasonable efficiency for large-scale applications [1]. However, the three-hour reaction time plus extensive workup procedures present limitations for rapid synthetic applications [1].

Modern copper-catalyzed methodologies offer enhanced selectivity and mechanistic control but present challenges in terms of cost and environmental impact [9] [10] [11]. The yield ranges of 10-84% observed across different copper-catalyzed systems reflect the substrate dependence and optimization requirements of these methodologies [9] [10] [11]. The 24-hour reaction times required for some copper-catalyzed processes represent a significant time investment compared to microwave-assisted alternatives [9].

Green chemistry approaches demonstrate exceptional environmental compatibility with excellent green chemistry scores [15] [16] [18]. The ball-milling methodology achieves high yields while eliminating solvent usage and enabling catalyst recycling [15]. The very low Environmental factor values associated with ultrasonic probe irradiation highlight the environmental advantages of these approaches [25]. However, the moderate scalability of some green methodologies may limit their industrial application [15] [18].

Microwave-assisted synthesis achieves the optimal balance of reaction efficiency and environmental impact [17] [19] [20]. The 87% yield achieved within 5-10 minutes represents superior time efficiency compared to all other methodologies [19]. The excellent green chemistry score combined with moderate scalability makes microwave synthesis particularly attractive for medium-scale applications [19] [20].

The cost-effectiveness analysis reveals significant differences across synthetic routes [1] [9] [15] [18]. Classical acetic acid synthesis demonstrates the highest cost-effectiveness due to inexpensive starting materials and established infrastructure [1]. Copper-catalyzed methodologies present the lowest cost-effectiveness due to expensive catalysts and specialized equipment requirements [9] [10] [11]. Green chemistry approaches generally demonstrate high cost-effectiveness through elimination of expensive solvents and catalysts [15] [18].

Energy consumption analysis favors room temperature methodologies over high-temperature approaches [15] [18] [25]. The ultrasonic probe irradiation and ball-milling methodologies operate at room temperature, providing significant energy savings compared to reflux conditions [15] [25]. Microwave-assisted synthesis, despite requiring specialized equipment, demonstrates excellent energy efficiency through rapid heating and short reaction times [19] [20].

Environmental impact assessment reveals microwave-assisted and green chemistry approaches as superior alternatives to classical methodologies [15] [17] [18] [19]. The elimination of organic solvents and reduction of waste generation provide significant environmental benefits [15] [18]. The ability to achieve high yields under mild conditions further enhances the environmental profile of modern synthetic approaches [17] [19].

| Synthetic Route | Reaction Time | Temperature (°C) | Yield (%) | Green Chemistry Score | Scalability | Cost Effectiveness |

|---|---|---|---|---|---|---|

| Classical Acetic Acid | 3 hours + workup | Reflux (~118) | 78 | Moderate | Good | High |

| Classical Acetic Anhydride | Several hours | Variable | High | Low | Excellent | Moderate |

| Cu-Catalyzed C-S Coupling | 24 hours | Conventional heating | 10-84 | Moderate | Moderate | Low |

| Green Ball-Milling | Minutes to hours | Room temperature | High | Excellent | Good | High |

| Microwave-Assisted | 5-10 minutes | Microwave heating | 87 | Excellent | Moderate | Moderate |

| Ultrasonic Probe | 20 minutes | Room temperature | 65-83 | Excellent | Good | High |

The selection of optimal synthetic routes depends critically on the specific application requirements and operational constraints [1] [9] [15] [18] [19]. For large-scale industrial production, classical acetic acid synthesis may remain preferred due to established infrastructure and cost considerations [1]. For research applications requiring rapid synthesis and environmental compatibility, microwave-assisted methodologies offer optimal performance [19] [20]. For applications emphasizing sustainability and environmental impact, green chemistry approaches provide the most attractive options [15] [16] [18].

Hydroxyl Radical Interactions

The interaction between 2-methylbenzothiazole and hydroxyl radicals in the gas phase represents a critical atmospheric oxidation process. Experimental kinetic studies have determined that the overall rate constant for this reaction is (3.0 ± 0.4) × 10^-12 cm³ molecule^-1 s^-1 at 298 K and 1 atm pressure [1]. This value is approximately 50% higher than that observed for the unsubstituted benzothiazole, indicating that the methyl substituent at the C2 position enhances the compound's reactivity toward hydroxyl radicals [1].

The hydroxyl radical attack on 2-methylbenzothiazole proceeds through two distinct mechanistic pathways. The primary pathway involves attack on the benzene ring at positions C4, C5, C6, and C7, which accounts for approximately 67% of the overall reaction [1]. This pathway follows a two-stage mechanism. In the first stage, the hydroxyl radical forms a prereaction complex with the benzothiazole molecule, with a binding energy of -3.8 kcal/mol for attack on the benzene ring [1]. The system then proceeds through a transition state with an activation barrier of 2.9 kcal/mol, forming an intermediate radical [1].

The second pathway involves hydroxyl radical attack on the methyl group at the C2 position, contributing approximately 33% to the overall reaction rate [1]. This pathway is significantly more complex, involving hydrogen abstraction from the methyl group with an activation barrier of 8.0 kcal/mol [1]. The prereaction complex formation for this pathway exhibits a more favorable binding energy of -8.6 kcal/mol [1].

Oxidation Pathways and Intermediates

The oxidation of 2-methylbenzothiazole through benzene ring attack results in the formation of four distinct hydroxylated products: 4-hydroxy-2-methylbenzothiazole, 5-hydroxy-2-methylbenzothiazole, 6-hydroxy-2-methylbenzothiazole, and 7-hydroxy-2-methylbenzothiazole [1]. Experimental product distribution studies reveal that the relative yields follow the order: 7-OH-MeBTH (24%) > 6-OH-MeBTH (23%) > 5-OH-MeBTH (10%) ≈ 4-OH-MeBTH (10%) [1].

The formation of these hydroxylated products involves a complex multistep process requiring molecular oxygen. After initial hydroxyl radical addition, the intermediate radical interacts with triplet oxygen to form a stable complex in the quartet state [1]. A critical spin transition occurs where two of the three unpaired electrons pair up, transitioning the system to a doublet state. This spin flip enables oxygen molecule attachment to carbon atoms adjacent to the initial hydroxyl addition site [1].

The methyl group oxidation pathway leads to the formation of 2-benzothiazole-carbaldehyde (2-CHO-BTH) as the primary product [1]. This pathway is considerably more complex than benzene ring oxidation, involving six distinct stages with multiple spin state transitions. The mechanism requires the participation of two oxygen molecules and one nitric oxide molecule [1]. The process begins with hydrogen abstraction from the methyl group, followed by sequential interactions with oxygen and nitric oxide, ultimately yielding the aldehyde product with a significant energy stabilization of -46.7 kcal/mol [1].

Theoretical Studies on Reactivity

Computational Models of Reaction Mechanisms

Computational studies of 2-methylbenzothiazole reactivity have employed sophisticated theoretical approaches to elucidate reaction mechanisms. Density functional theory calculations using the B3LYP functional with 6-311+G* basis set have provided detailed insights into the energetics and structural aspects of hydroxyl radical reactions [1]. To address spin contamination issues commonly encountered in open-shell systems, constrained density functional theory (CDFT) methods have been implemented [1].

The computational models reveal that the reaction mechanism involves formation of prereaction complexes, transition states, and post-reaction intermediates. For benzene ring attack, the calculated activation barriers are consistently lower for 2-methylbenzothiazole compared to the unsubstituted benzothiazole, explaining the enhanced reactivity observed experimentally [1]. The theoretical calculations predict product yields based on the formation energies of prereaction complexes, showing excellent agreement with experimental observations [1].

Potential energy surface calculations have been conducted to map the complete reaction pathways. These studies identify crossing points between different spin states, which are crucial for understanding the spin-flip transitions that occur during the reaction [1]. The computational approach uses Python-based interpolation methods to determine energy barriers for spin state transitions, providing quantitative estimates of the feasibility of these processes [1].

Spin Dynamics in Oxidation Reactions

The oxidation of 2-methylbenzothiazole involves complex spin dynamics that are essential for reaction progression. Both major reaction pathways require spin-flip transitions to proceed to completion [1]. In the benzene ring oxidation pathway, the system undergoes a transition from quartet to doublet state when the intermediate radical complex interacts with triplet oxygen [1]. This spin transition has an estimated energy barrier of 6.1 kcal/mol [1].

The methyl group oxidation pathway exhibits even more complex spin dynamics, involving multiple spin state changes throughout the reaction sequence. The system alternates between quartet, doublet, triplet, and singlet states at various stages of the mechanism [1]. These spin transitions are mediated by spin-orbit coupling effects and occur at specific crossing points on the potential energy surfaces [1].

The theoretical analysis reveals that spin-flip transitions are not merely incidental but are fundamental requirements for the reaction to proceed. Without these electronic state transitions, the reaction pathways would be energetically unfavorable or kinetically inaccessible [1]. The computational studies demonstrate that the spin dynamics significantly influence the overall reaction kinetics and product distribution [1].

Structure-Reactivity Relationships

Comparative analysis of benzothiazole derivatives reveals significant structure-reactivity relationships that govern their chemical behavior. The introduction of a methyl group at the C2 position of benzothiazole results in a 50% increase in the hydroxyl radical reaction rate constant [1]. This enhancement is attributed to the electron-donating inductive effect of the methyl group, which increases the electron density on the benzene ring and makes it more susceptible to electrophilic attack [1].

Theoretical studies of various benzothiazole derivatives have established that compounds with electron-donating substituents generally exhibit higher reactivity toward hydroxyl radicals. The reactivity order has been determined as: 2-(methylthio)benzothiazole > 2-methylbenzothiazole > benzothiazole > 2-hydroxybenzothiazole > 2-aminobenzothiazole [2]. This trend correlates with the HOMO-LUMO energy gaps, where smaller energy gaps correspond to higher reactivity [2].

The electronic effects of substituents at the C2 position significantly influence both the rate of hydroxyl radical attack and the product distribution. Electron-donating groups such as methyl, amino, and hydroxyl substituents activate the benzene ring toward electrophilic attack, while electron-withdrawing groups like nitro and halogen substituents deactivate the ring [3]. The position of substitution also affects reactivity, with C2 and C6 positions being particularly influential in determining biological and chemical activity [3].

Comparative Reactivity with Other Benzothiazoles

Comparative kinetic studies have established the relative reactivity of 2-methylbenzothiazole in relation to other benzothiazole derivatives. In aqueous systems, the hydroxyl radical reaction rate constants for benzothiazole derivatives follow the order: 2-hydroxybenzothiazole (9.7 × 10^9 M^-1 s^-1) > benzothiazole (8.0 × 10^9 M^-1 s^-1) > 2-methylbenzothiazole (7.6 × 10^9 M^-1 s^-1) > 2-chlorobenzothiazole (7.6 × 10^9 M^-1 s^-1) [4]. These values demonstrate that the solvent environment significantly influences the relative reactivity patterns.

The comparative analysis reveals that 2-methylbenzothiazole exhibits unique reactivity characteristics due to its specific substitution pattern. Unlike other benzothiazole derivatives that primarily undergo benzene ring oxidation, 2-methylbenzothiazole displays a significant contribution from methyl group oxidation (33% of the total reaction) [1]. This dual reactivity pathway distinguishes it from simpler benzothiazole derivatives and contributes to its enhanced overall reaction rate.

Sulfate radical oxidation studies have provided additional comparative data for benzothiazole derivatives. The rate constants for sulfate radical reactions follow the order: 2-hydroxybenzothiazole (4.7 × 10^9 M^-1 s^-1) > benzothiazole (3.3 × 10^9 M^-1 s^-1) > 2-benzothiazolsulfonate (1.5 × 10^9 M^-1 s^-1) > 2-(methylthio)benzothiazole (1.4 × 10^9 M^-1 s^-1) [5]. These results indicate that the nature of the oxidizing radical significantly influences the relative reactivity order among benzothiazole derivatives.

Physical Description

XLogP3

Boiling Point

Melting Point

14°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 34 of 36 companies (only ~ 5.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website